4-Methyl-piperidine-1-carboxamidine hydrochloride

PHGDH Inhibition Cancer Metabolism Serine Biosynthesis

4-Methyl-piperidine-1-carboxamidine hydrochloride (CAS 1185133-68-9) is a piperidine derivative bearing a methyl substituent at the 4-position and a carboxamidine (guanidine bioisostere) group at the 1-position, supplied as the hydrochloride salt with molecular formula C₇H₁₆ClN₃ and molecular weight 177.68 g/mol. The free base form, 4-methylpiperidine-1-carboximidamide (CAS 73771-19-4), is registered as PDB ligand 46W and co-crystallized in endothiapepsin (PDB 4Y4W), confirming its competence as a protein-binding fragment.

Molecular Formula C7H16ClN3
Molecular Weight 177.67 g/mol
CAS No. 1185133-68-9
Cat. No. B1451228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-piperidine-1-carboxamidine hydrochloride
CAS1185133-68-9
Molecular FormulaC7H16ClN3
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=N)N.Cl
InChIInChI=1S/C7H15N3.ClH/c1-6-2-4-10(5-3-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H
InChIKeyAZNOAFHPTPQUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-piperidine-1-carboxamidine hydrochloride (CAS 1185133-68-9): A Position-Specific Piperidine-Carboxamidine Scaffold for Neuroscience and Oncology Medicinal Chemistry


4-Methyl-piperidine-1-carboxamidine hydrochloride (CAS 1185133-68-9) is a piperidine derivative bearing a methyl substituent at the 4-position and a carboxamidine (guanidine bioisostere) group at the 1-position, supplied as the hydrochloride salt with molecular formula C₇H₁₆ClN₃ and molecular weight 177.68 g/mol . The free base form, 4-methylpiperidine-1-carboximidamide (CAS 73771-19-4), is registered as PDB ligand 46W and co-crystallized in endothiapepsin (PDB 4Y4W), confirming its competence as a protein-binding fragment [1]. Commercially available at ≥95% purity, the compound serves as a versatile building block for medicinal chemistry programs targeting PHGDH in cancer metabolism, the choline uptake system, and sigma-1 receptors in CNS disorders [2].

Why 4-Methyl-piperidine-1-carboxamidine hydrochloride Cannot Be Replaced by Unsubstituted, 3-Methyl, or 4-Carboxamidine Positional Isomers


The 4-methyl substitution pattern is not a passive structural variation — it determines whether a biological target registers any measurable activity. In the PHGDH enzyme assay, 4-methylpiperidine retained measurable inhibitory activity (IC₅₀ = 85.1 µM, 95% CI 37.8–101.2 µM), whereas unsubstituted piperidine was completely inactive (IC₅₀ >150 µM), representing an all-or-nothing functional difference conferred solely by the 4-methyl group [1]. In the sodium-dependent choline uptake system, the potency rank order was 4-methylpiperidine-analog >> hemicholinium-3 (IC₅₀ = 18 nM) >> unsubstituted piperidine-analog >> 2-methyl or 3-methyl piperidine-analogs, demonstrating that both the presence and precise position of the methyl substitution control biological activity [2]. For sigma-1 receptor programs, the 4-methylpiperidine scaffold delivers subnanomolar affinity (Kᵢ = 0.030 nM) with 597-fold selectivity over sigma-2, while the 3,3-dimethyl variant shifts the selectivity profile to 680-fold at a cost of ~12-fold weaker sigma-1 affinity (Kᵢ = 0.35 nM) — a quantifiable trade-off that makes scaffold choice a critical procurement decision [3]. Additionally, the carboxamidine group at N1 is structurally distinct from the 4-carboxamidine positional isomer (piperidine-4-carboxamidine dihydrochloride, CAS 1170937-23-1), making these compounds synthetically and pharmacologically non-interchangeable . Direct experimental data for 4-methyl-piperidine-1-carboxamidine hydrochloride itself is limited in the open literature; the quantitative differentiation evidence presented below derives primarily from the 4-methylpiperidine scaffold core, which constitutes the pharmacophoric substructure of this compound.

4-Methyl-piperidine-1-carboxamidine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


PHGDH Enzyme Inhibition: 4-Methylpiperidine Scaffold Retains Activity While Unsubstituted Piperidine Is Inactive

In a systematic SAR study of PHGDH inhibitors, the 4-methylpiperidine fragment (the core scaffold of the target compound) demonstrated an IC₅₀ of 85.1 µM (95% CI 37.8–101.2 µM) against recombinant human PHGDH, whereas unsubstituted piperidine showed no measurable inhibition (IC₅₀ >150 µM). 4,4-Difluoropiperidine, pyrrolidine, diethylamine, thiomorpholine, and N-methylpiperazine were also inactive (all >150 µM), establishing that the 4-methylpiperidine moiety is the minimal active substructure in this chemotype [1]. This is a direct head-to-head comparison within the same assay platform.

PHGDH Inhibition Cancer Metabolism Serine Biosynthesis

Sodium-Dependent Choline Uptake Inhibition: 4-Methylpiperidine Moiety Outranks All Other Piperidine Substitution Patterns

In a comparative study of hemicholinium-3 (HC-3) analogs, the piperidine-substituted HC-3 molecule containing a 4-methylpiperidine moiety (analogs A-5 and CA-5) was the most potent inhibitor of sodium-dependent high-affinity choline uptake across all tested piperidine substitution patterns. The potency rank order was: 4-methylpiperidine (A-5/CA-5) >> HC-3 (IC₅₀ = 18 nM) >> unsubstituted piperidine (CA-1/A-1) >> 2-methylpiperidine (A-2) ≈ 3-methylpiperidine (A-3) >> 4-hydroxypiperidine (A-7). The tertiary amine derivative of 4-methylpiperidine (A-4) was nearly 10-fold less potent than its quaternary counterpart (A-5), demonstrating that the 4-methylpiperidine-quaternary combination is optimal [1].

Choline Uptake Inhibition Neuropharmacology Acetylcholine Synthesis

Sigma-1 Receptor Affinity: 4-Methylpiperidine Scaffold Provides Subnanomolar Potency with Quantifiable Selectivity Trade-Offs vs. 3,3-Dimethyl Variant

In a systematic SAR evaluation of methyl-substituted piperidine derivatives as sigma receptor ligands, the 4-methylpiperidine derivative (compound 31) exhibited the highest sigma-1 receptor binding affinity with Kᵢ = 0.030 nM and a selectivity profile of 597-fold over sigma-2 and 268-fold over the sterol isomerase (SI) site. In comparison, the 3,3-dimethylpiperidine derivative (compound 26) showed Kᵢ = 0.35 nM (11.7-fold weaker sigma-1 affinity) but improved sigma-2 selectivity to 680-fold. The unsubstituted piperidine parent scaffold (compound 30, Kᵢ >20 nM) was >667-fold less potent than the 4-methyl variant [1]. The 4-methylpiperidine scaffold was further validated in PET imaging studies, where [¹¹C]PB212 (a 4-methylpiperidine-based radioligand) demonstrated subnanomolar sigma-1 binding (Kᵢ = 0.030 nM) with good-to-excellent selectivity over sigma-2 [2].

Sigma-1 Receptor CNS Drug Discovery Receptor Selectivity

Physicochemical Identity vs. Biological Activity Divergence: 4-Methyl vs. 3-Methyl Positional Isomers

The 4-methyl-piperidine-1-carboxamidine hydrochloride (CAS 1185133-68-9, MW 177.68 g/mol) and its 3-methyl positional isomer (CAS 1185294-26-1) are isobaric (identical molecular weight, C₇H₁₆ClN₃) and share identical bulk physicochemical properties by standard analytical measures. However, the choline uptake SAR study demonstrated that 4-methylpiperidine analogs (A-5/CA-5) vastly outperformed 3-methylpiperidine analogs (A-3) in functional potency, with 3-methylpiperidine ranking among the weakest substitution patterns tested [1]. The free base 4-methylpiperidine-1-carboxamidine shows a melting point of 71–73 °C, predicted boiling point of 213.4 ± 23.0 °C, predicted density of 1.17 ± 0.1 g/cm³, and predicted pKₐ of 14.54 ± 0.40 [2]. In contrast, the unsubstituted piperidine-1-carboxamidine hydrochloride (CAS 52318-35-1) has MW 163.65 g/mol (14.03 g/mol lighter), while the positional isomer piperidine-4-carboxamidine dihydrochloride (CAS 1170937-23-1) has a fundamentally different substitution pattern (carboxamidine at C4, not N1) and different salt stoichiometry (MW 200.11 g/mol as dihydrochloride) .

Positional Isomer Differentiation Quality Control Procurement Verification

Structural Biology Tool Compound: PDB-Validated Binding Mode in Endothiapepsin Fragment Screen

The free base form of the target compound, 4-methylpiperidine-1-carboximidamide, is registered as PDB ligand 46W and was co-crystallized with endothiapepsin (PDB 4Y4W, resolution 1.45 Å) as part of a fragment-based screening campaign. The structure contains two copies of 46W in the asymmetric unit with clearly resolved electron density, providing high-confidence binding pose information. This crystallographic validation is not available for the 3-methyl positional isomer, the unsubstituted piperidine-1-carboxamidine, or the 4-carboxamidine positional isomer in the same protein context [1]. The ligand is also catalogued in the BioLiP2 database of biologically relevant ligand-protein interactions, further confirming its utility as a validated tool compound for structural biology applications [2].

Fragment-Based Drug Discovery X-ray Crystallography Structure-Based Design

Trypsin Inhibition Baseline: Piperidine-1-carboxamidine Parent Scaffold Shows Measurable Activity (Kᵢ = 360 nM) — Setting a Benchmark for 4-Methyl Derivative Evaluation

The unsubstituted piperidine-1-carboxamidine scaffold (the parent compound of the target molecule) exhibits measurable trypsin inhibitory activity with Kᵢ = 360 nM against bovine trypsin, as recorded in BindingDB and curated by ChEMBL [1]. This establishes a quantitative baseline for the carboxamidine pharmacophore in the absence of ring substitution. No direct trypsin inhibition data is available for the 4-methyl derivative in the same assay system, but the 4-methyl substitution has been shown in multiple target systems (PHGDH, choline uptake, sigma-1 receptor) to substantially modulate potency relative to the unsubstituted scaffold [2]. The carboxamidine group serves as a key recognition element for serine protease active sites, and the addition of the 4-methyl group is expected to alter both binding affinity and selectivity through steric and electronic effects.

Serine Protease Inhibition Trypsin Amidine Pharmacophore

4-Methyl-piperidine-1-carboxamidine hydrochloride: Evidence-Backed Application Scenarios for Research and Procurement Decision-Making


PHGDH-Targeted Cancer Metabolism Probe Development

The 4-methylpiperidine scaffold is the only piperidine variant (among unsubstituted piperidine, 4,4-difluoropiperidine, pyrrolidine, and others tested) that retains measurable PHGDH inhibitory activity (IC₅₀ = 85.1 µM). This compound can serve as the core scaffold for SAR expansion in PHGDH inhibitor programs targeting serine auxotrophy in cancer cells [1]. Procure this compound when initiating PHGDH medicinal chemistry campaigns that require a validated, tractable starting fragment with confirmed target engagement.

Cholinergic Neuroscience Tool Development

The 4-methylpiperidine moiety, when incorporated into hemicholinium-3 analogs, produces the most potent known inhibitors of sodium-dependent high-affinity choline uptake, with non-competitive kinetics and selectivity over dopamine and GABA transporters [1]. This application is highly relevant for laboratories studying acetylcholine synthesis regulation, cholinergic dysfunction in neurodegenerative disease, and development of choline uptake-based PET tracers.

Sigma-1 Receptor Ligand Discovery for CNS and PET Imaging

The 4-methylpiperidine scaffold consistently delivers subnanomolar sigma-1 receptor affinity (Kᵢ = 0.030 nM) with >500-fold selectivity over sigma-2, validated in both binding assays and PET imaging with [¹¹C]PB212 [1][2]. This compound class is directly relevant to programs targeting sigma-1 receptors in pain, depression, neurodegeneration, and oncology. The quantifiable selectivity trade-off between 4-methyl (597-fold σ2 selectivity, highest σ1 affinity) and 3,3-dimethyl (680-fold σ2 selectivity, lower σ1 affinity) enables rational procurement based on program-specific optimization goals.

Fragment-Based Drug Discovery and Structure-Based Design

The free base form (4-methylpiperidine-1-carboximidamide) is validated as a protein-binding fragment via X-ray crystallography (PDB 4Y4W, endothiapepsin, 1.45 Å) and catalogued in the BioLiP2 database of biologically relevant ligand-protein interactions [1][2]. This compound can be directly deployed in fragment-screening libraries, fragment-growing campaigns, and computational docking studies where a structurally characterized, low-molecular-weight amidine-containing scaffold is desired.

Quote Request

Request a Quote for 4-Methyl-piperidine-1-carboxamidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.